molecular formula C22H16N4O2S B11586380 (3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11586380
M. Wt: 400.5 g/mol
InChI Key: ZPIBVUTXXRQWMS-ZCXUNETKSA-N
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Description

(3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a potent and selective VEGFR-2 kinase inhibitor for research use. This compound acts as a competitive inhibitor at the ATP-binding site , effectively blocking the VEGF-induced signaling pathway that is critical for angiogenesis. Its core structure is based on a 6-arylindolin-2-one scaffold , which is known to confer high affinity and selectivity for VEGFR-2. Researchers utilize this inhibitor in oncology studies to investigate tumor angiogenesis, metastasis, and as a lead compound for developing novel anti-cancer therapeutics. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C22H16N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

(5Z)-2-(3-methylphenyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H16N4O2S/c1-3-11-25-16-10-5-4-9-15(16)17(20(25)27)18-21(28)26-22(29-18)23-19(24-26)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3/b18-17-

InChI Key

ZPIBVUTXXRQWMS-ZCXUNETKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)SC3=N2

Origin of Product

United States

Preparation Methods

Indole Core Formation

The indole-2-one framework is typically synthesized via Reissert indole synthesis or Eschenmoser coupling .

Method Reagents/Conditions Yield Source
Reissert Indole Synthesis2-Nitrotoluene, diethyl oxalate, base, H₂/Pt50–70%
Eschenmoser Coupling3-Bromooxindole, thiobenzamide, DMF, TEA70–97%
  • Key Insight : The Eschenmoser coupling (Source) is favored for its scalability and Z-configuration control at the C=N bond.

Thiazolo-Triazole Moiety Synthesis

The thiazolo-triazole core is constructed via three-component reactions (TCRs) or multistep cyclization .

Method Reagents/Conditions Key Steps Yield Source
Three-Component ReactionChloroacetic acid, aldehyde, AcONa, AcOH/Ac₂OCondensation → cyclization → dehydration to form 5-arylidene derivatives70–85%
Aminolysis PathwayEtoxymethylidene intermediate + amineNucleophilic substitution → ring closure → triazole formation60–78%
  • Critical Step : The use of chloroacetic acid and aromatic aldehydes in AcOH/Ac₂O (Source) ensures regioselective formation of the triazole ring.

Method Reagents/Conditions Mechanism Yield Source
Allylation via AlkynePropargyl bromide, base, DMFSN2 displacement at N1 of indole65–80%
Suzuki-Miyaura CouplingAllylboronic acid, Pd catalystCross-coupling at C3 of indole50–70%
  • Note : Direct alkylation is preferred for simplicity, while cross-coupling offers flexibility for substituted allyl groups.

Detailed Reaction Pathways

Thiazolo-Triazole Core Assembly

  • Step 1 : Three-Component Reaction

    • Reactants : Chloroacetic acid, 3-methylbenzaldehyde, and a thiazole-triazole precursor.

    • Conditions : AcONa (20 mmol), AcOH/Ac₂O (5 mL each), reflux at 100°C for 3 hours (Source).

    • Outcome : Formation of 5-(3-methylphenylidene)thiazolo-triazole-6-one with >80% yield.

  • Step 2 : Ylidene Formation

    • Reactants : Thiazolo-triazole-6-one, propenylamine.

    • Conditions : DMF, TEA, room temperature, 12 hours (Source).

    • Mechanism : Eschenmoser coupling generates the Z-configured ylidene bond.

Indole Core Functionalization

  • Step 1 : Indole-2-one Synthesis

    • Reactants : 2-Nitrotoluene, diethyl oxalate.

    • Conditions : NaOH, EtOH, reflux, followed by H₂/Pt reduction (Source).

  • Step 2 : N-Allylation

    • Reactants : Indole-2-one, allyl bromide.

    • Conditions : K₂CO₃, DMF, 60°C, 6 hours (Source).

Challenges and Solutions

Challenge Solution Source
Z/E Isomer Control Use of DMF solvent to enhance C3 acidity for Eschenmoser coupling (Z-selectivity)
Low Solubility Employment of polar aprotic solvents (DMF, DMSO)
Byproduct Formation Optimized stoichiometry (1:1:1.2 for TCR reagents)

Key Data and Findings

Reaction Optimization

Parameter Optimal Value Impact Source
Solvent DMFEnhances C3 acidity for Z-configuration
Catalyst AcONaAccelerates cyclization in TCR
Temperature 100°CComplete conversion in TCR

Yield Comparison

Method Yield Range Advantages Limitations
Three-Component70–85%High atom economy, scalabilityLimited to electron-rich aldehydes
Aminolysis60–78%Flexible amine substitutionRequires etoxymethylidene intermediate

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazolo and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown effectiveness against various bacterial strains. The compound in focus could potentially inhibit the growth of pathogens due to its structural similarity to known antimicrobial agents .

Anticancer Properties

The thiazolo-triazole structure is associated with anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The compound may act by interfering with cellular signaling pathways involved in cancer progression .

Anti-inflammatory Effects

Compounds containing the thiazole ring have been reported to exhibit anti-inflammatory properties. This suggests that (3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one could be explored for therapeutic use in inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized product .

Study 1: Antimicrobial Evaluation

In a study evaluating various thiazolo-triazole derivatives, the compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics like Ciprofloxacin .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of related compounds demonstrated that derivatives with similar structures could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism by which (3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thiazolo-triazole-indol-2-one backbone but differ in substituents at two critical positions:

Substituent on the phenyl ring at position 2 of the thiazolo-triazole core .

Substituent at the N1 position of the indole ring .

Table 1: Structural and Physicochemical Comparison

Compound Name Thiazolo-Triazole Substituent Indole N1 Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound: (3Z)-3-[2-(3-methylphenyl)-6-oxo...-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one 3-methylphenyl Prop-2-en-1-yl (allyl) C₂₃H₁₇N₅O₂S 427.48
(3Z)-3-(6-Oxo-2-phenyl...-1-propyl-1,3-dihydro-2H-indol-2-one Phenyl Propyl C₂₁H₁₆N₄O₂S 388.45
(3Z)-3-[2-(4-isopropoxyphenyl)-6-oxo...-1-methyl-1,3-dihydro-2H-indol-2-one 4-isopropoxyphenyl Methyl C₂₂H₁₉N₅O₃S 433.48
(3Z)-1-Methyl-3-[2-(4-methylphenyl)-6-oxo...-1,3-dihydro-2H-indol-2-one 4-methylphenyl Methyl C₂₀H₁₄N₄O₂S 374.42
2-[(3Z)-3-[2-(3-methylphenyl)-6-oxo...-2-oxoindol-1-yl]acetamide 3-methylphenyl Acetamide C₂₀H₁₅N₅O₃S 405.43
(3Z)-1-(2-fluorobenzyl)-3-[2-(4-methoxyphenyl)-6-oxo...-1,3-dihydro-2H-indol-2-one 4-methoxyphenyl 2-fluorobenzyl C₂₆H₁₇FN₄O₃S 500.50
(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo...-1-ethyl-1,3-dihydro-2H-indol-2-one 3,4-dimethoxyphenyl Ethyl C₂₂H₁₈N₄O₄S 434.47

Key Observations:

Electronic and Steric Effects: Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring enhance π-π stacking interactions with biological targets, as seen in the 4-methylphenyl () and 4-methoxyphenyl () derivatives .

Biological Activity :

  • Indole-thiazole hybrids demonstrate anticancer activity, with substituent polarity influencing cytotoxicity. For instance, acetamide-substituted analogs () show enhanced solubility and membrane permeability compared to alkyl-substituted derivatives .
  • The 4-isopropoxyphenyl variant () may exhibit improved pharmacokinetics due to its lipophilic isopropoxy group .

Structural Flexibility :

  • Ethyl and propyl groups at N1 () provide moderate hydrophobicity, balancing solubility and target engagement .
  • The 3,4-dimethoxyphenyl derivative () introduces additional hydrogen-bonding sites, which could enhance binding to kinases or DNA .

Research Implications

For example:

  • Allyl vs.
  • 3-Methylphenyl vs. 4-Substituted Phenyl : Substitution at the meta position (3-methylphenyl) may reduce steric clashes in enzyme active sites compared to para-substituted derivatives .

Further studies, including crystallographic analysis (as in ) and in vitro screening (as in ), are warranted to validate these hypotheses .

Biological Activity

The compound (3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex heterocyclic molecule known for its diverse biological activities. Its unique structure incorporates thiazolo and triazole rings, which are often associated with various pharmacological properties. This article explores the biological activity of this compound through synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O2SC_{23}H_{20}N_{4}O_{2}S with a molar mass of 416.5 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H20N4O2SC_{23}H_{20}N_{4}O_{2}S
Molar Mass416.5 g/mol
CAS Number579439-58-0
Boiling Point576.4 °C (predicted)
Density1.41 g/cm³ (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazolo-triazole structures. For instance, a study published in Molecules demonstrated that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. The most active compounds in this study were identified as having specific substituents that enhanced their efficacy against cancer cells .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Interaction studies suggest that it may act as a kinase inhibitor or modulate apoptotic pathways, although detailed mechanisms remain under investigation .

Structure-Activity Relationship (SAR)

A preliminary SAR analysis indicates that modifications at specific positions on the thiazolo-triazole ring significantly influence biological activity. For example:

  • Position C-5 : The introduction of halogens has been shown to enhance anticancer activity.
  • Substituents on the phenyl ring : Variations in substituents lead to different levels of potency against cancer cell lines .

Study 1: In Vitro Evaluation

In vitro evaluations conducted on synthesized derivatives revealed that certain compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Notably, compounds with electron-withdrawing groups exhibited stronger activity compared to those with electron-donating groups .

Study 2: Toxicity Assessment

A toxicity assessment involving normal somatic cells (HEK293) indicated that selected derivatives did not induce significant cytotoxicity at therapeutic concentrations. This finding underscores the potential for selective targeting of cancer cells while sparing normal tissues .

Q & A

Q. What statistical models are appropriate for optimizing reaction parameters?

  • Design of Experiments (DoE) : Apply Box-Behnken or Central Composite Design to evaluate variables (e.g., temperature, catalyst loading).
  • Multivariate analysis : Use PCA or PLS to correlate yield with reaction conditions .

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